pladienolide B - 445493-23-2

pladienolide B

Catalog Number: EVT-1589956
CAS Number: 445493-23-2
Molecular Formula: C30H48O8
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pladienolide B is a macrolide natural product originally isolated from the bacterium Streptomyces platensis Mer-11107. [] It belongs to the family of 12-membered macrolides, characterized by a large ring structure. [] Pladienolide B has garnered significant attention in scientific research due to its potent biological activity, particularly its ability to inhibit pre-mRNA splicing. [] This makes it a valuable tool for studying splicing mechanisms and its role in various biological processes, including cancer development. []

Pladienolide D

Compound Description: Pladienolide D is a 12-membered macrolide and a 16-hydroxylated derivative of pladienolide B. It exhibits strong in vitro and in vivo antitumor activity. []

Relevance: Pladienolide D is structurally related to pladienolide B, differing only in the presence of a hydroxyl group at the 16-position. Streptomyces bungoensis A-1544 can biotransform pladienolide B into pladienolide D through a specific hydroxylase enzyme. []

E7107

Compound Description: E7107 is a semi-synthetic derivative of pladienolide B. It has shown potent antitumor activity in vivo against small cell lung cancer (SCLC) and cervical cancer xenografts. []

Relevance: Although the exact structural modifications of E7107 are not specified in the provided abstracts, its origin as a pladienolide B derivative suggests close structural similarity. E7107, like pladienolide B, may modulate gene expression and its activity might be linked to cell cycle protein expression. []

FD-895

Compound Description: FD-895 is a bioactive polyketide that, like pladienolide B, targets the splicing factor SF3B. It exhibits antitumor activity against chronic lymphocytic leukemia (CLL) cells, inducing apoptosis and inhibiting mRNA splicing. [, , , , ]

Herboxidiene

Compound Description: Herboxidiene is a structurally related compound to pladienolide B that also exhibits splicing inhibition in vitro. []

Relevance: Herboxidiene shares structural features with pladienolide B, particularly in the macrolide ring. This structural similarity contributes to their shared ability to inhibit splicing. []

Pladienolide B Analogs

Compound Description: Various research groups have synthesized truncated analogs and derivatives of pladienolide B. These analogs are designed to explore structure-activity relationships and identify simplified structures with potent antitumor activity. [, , , ]

Relevance: Pladienolide B analogs are structurally related to the parent compound but incorporate specific modifications to the macrolide ring or side chain. These analogs help researchers understand the essential structural elements required for pladienolide B's biological activity. For example, a study found that two methyl groups in the side chain are essential for splicing inhibition. []

Intermediate and Shunt Metabolites of Pladienolide B Biosynthesis

Compound Description: Dysregulation of pladienolide B biosynthesis in Streptomyces platensis AS6200 leads to the accumulation of five intermediate or shunt metabolites. Three of these metabolites are previously unreported congeners. []

Relevance: These metabolites represent various stages in the pladienolide B biosynthetic pathway and offer insights into the structure-activity relationships of the compound. The presence of the 18,19-epoxide appears to be crucial for biological activity. [] These compounds exhibit varying degrees of inhibitory activity against mammalian cell lines. []

Overview

Pladienolide B is a natural compound belonging to the pladienolide family, which consists of macrocyclic lactones known for their biological activity, particularly as modulators of the spliceosome. This compound was first isolated in 2004 from a culture of an engineered strain of Streptomyces griseus by Sakai et al. It exhibits potent inhibitory effects on mRNA splicing by binding to the SF3b complex of the spliceosome, making it a significant target for cancer research and therapeutic development .

Source

Pladienolide B was originally derived from a culture of genetically modified Streptomyces griseus, which was engineered to produce various pladienolides, including pladienolide A through G. The isolation process involved standard microbiological techniques to extract and purify the compound from the fermentation broth .

Classification

Pladienolide B is classified as a macrocyclic lactone and is specifically recognized as a spliceosome modulator. It contains multiple stereogenic centers, contributing to its complex structure and biological activity. Its classification within natural products highlights its potential applications in medicinal chemistry and pharmacology .

Synthesis Analysis

Methods

The total synthesis of pladienolide B has been achieved through various synthetic routes, with notable contributions from researchers like Kotake et al. in 2007 and Ghosh and Anderson in 2021. The synthesis typically involves several key reactions including:

  • Julia-Kocienski olefination: Used for constructing double bonds in the molecule.
  • Ring-closing metathesis: Employed to form the macrocyclic structure.
  • Asymmetric reductions: Critical for establishing stereochemistry at specific centers.

Technical Details

Molecular Structure Analysis

Structure

Pladienolide B has a complex molecular structure characterized by a 12-membered lactone ring and multiple stereogenic centers (ten in total). Its chemical formula is C₁₉H₃₄O₅S, indicating the presence of sulfur alongside carbon, hydrogen, and oxygen atoms.

Data

The structural elucidation of pladienolide B has been confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about its molecular framework. The specific NMR data for synthetic pladienolide B closely matches that of the natural compound, confirming the success of synthesis efforts .

Chemical Reactions Analysis

Reactions

Pladienolide B undergoes several significant chemical reactions during its synthesis:

  • Epoxide opening: This reaction is crucial for constructing specific stereocenters.
  • Cross metathesis: Facilitates the formation of double bonds between fragments.
  • Asymmetric reduction: Utilized to achieve desired stereochemistry at β-keto esters.

Technical Details

The synthetic routes involve careful planning to ensure high selectivity and yield. For example, Ghosh and Anderson's synthesis involved using specific protecting groups to manage reactivity during multi-step processes effectively .

Mechanism of Action

Process

Pladienolide B exerts its biological effects by binding to the SF3b complex within the spliceosome, inhibiting mRNA splicing activity. This action disrupts normal cellular processes, leading to potential therapeutic effects against various cancers.

Data

Research indicates that pladienolide B's interaction with the spliceosome can lead to altered gene expression patterns, which may contribute to its anti-cancer properties. The precise molecular interactions are still under investigation but are critical for understanding its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

Pladienolide B is typically characterized as a colorless or pale yellow solid at room temperature. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.

Chemical Properties

  • Molecular Weight: Approximately 366.54 g/mol
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Relevant analyses indicate that pladienolide B maintains stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

Pladienolide B serves as an important tool in molecular biology research due to its ability to modulate splicing mechanisms. Its applications include:

  • Cancer Research: Investigating its potential as an anti-cancer agent by targeting spliceosomal machinery.
  • Drug Development: Exploring derivatives of pladienolide B for enhanced efficacy or reduced toxicity.
  • Biochemical Studies: Utilizing it to study splicing mechanisms and their implications in disease states.
Biosynthesis and Bioengineering of Pladienolide B

Native Biosynthetic Pathways in Streptomyces platensis

Pladienolide B is a complex 12-membered macrolide polyketide natural product biosynthesized by the soil bacterium Streptomyces platensis MER-11107 [1] [7]. The compound features a highly oxygenated macrocyclic core with an extended epoxide-containing side chain, assembled via a type I polyketide synthase (PKS) pathway. The biosynthesis initiates with a starter unit (propionyl-CoA) loaded onto the acyl carrier protein (ACP), followed by ten elongation cycles catalyzed by four multimodular PKS enzymes (PldAI–PldAIV) [1] [2]. Each elongation module incorporates methylmalonyl-CoA or malonyl-CoA extender units, introducing methyl branches at specific positions. Key domains within the PKS modules include ketosynthase (KS), acyltransferase (AT), ketoreductase (KR), dehydratase (DH), enoylreductase (ER), and thioesterase (TE), which collectively control the chain extension and functional group modifications [1].

Post-PKS tailoring reactions are critical for bioactivity:

  • Acetylation: PldC transfers an acetyl group to the C7 hydroxyl [1] [2].
  • Hydroxylation: PldB catalyzes C6 hydroxylation, occurring prior to acetylation in >66% of pathway intermediates [1] [8].
  • Epoxidation: PldD installs the C18–C19 epoxide, essential for splicing inhibition [2] [8].The sequence of tailoring steps influences intermediate flux, with C6 hydroxylation typically preceding C7 acetylation [1] [2].

Table 1: Key Enzymes in Pladienolide B Biosynthesis

GeneEnzyme TypeFunctionDomain Organization
pldAIPolyketide synthaseLoading module + modules 1–3KSQ-AT-KR-DH-ER-ACP
pldAIIPolyketide synthaseModules 4–6KS-AT-DH-ER-KR-ACP
pldAIIIPolyketide synthaseModules 7–8KS-AT-KR-DH-ACP
pldAIVPolyketide synthaseModules 9–10 + TEKS-AT-KR-ACP-TE
pldBCytochrome P450C6 hydroxylaseMonooxygenase
pldCAcetyltransferaseC7-O-acetyltransferaseBAHD acyltransferase
pldDEpoxidaseC18–C19 epoxide formationFlavoprotein monooxygenase

Genetic and Regulatory Mechanisms of the pld Gene Cluster

The pld biosynthetic gene cluster (BGC) spans approximately 80 kb and encodes eight core genes: four PKSs (pldAI–pldAIV), three tailoring enzymes (pldB–pldD), and a pathway-specific LuxR-type transcriptional activator (pldR) [2] [8]. PldR encodes a large ATP-binding regulator of the LuxR family (LAL) with an N-terminal ATP-binding domain and a C-terminal helix-turn-helix DNA-binding domain. This regulator activates transcription by binding to promoter regions upstream of PKS and tailoring genes [2] [8].

Domestication of S. platensis strains (e.g., AS6200 and MA5455) for laboratory cultivation results in the loss of pladienolide B production due to epigenetic silencing of pldR. Comparative genomics revealed that domesticated strains retain an intact pld BGC but exhibit downregulated pldR expression, halting polyketide assembly [2] [8]. This regulatory disruption is reversible through pldR complementation, confirming its role as a master activator [8].

Reactivation of Quiescent Biosynthetic Pathways via Pathway-Specific Activators

Overexpression of pldR in domesticated S. platensis AS6200 (strain AS6242) reactivates the silent pld cluster, restoring pladienolide B production and enabling the accumulation of five additional intermediates/shunt metabolites [2] [8]. This dysregulation occurs because constitutive pldR expression bypasses native regulatory checkpoints, leading to imbalanced enzyme stoichiometry and intermediate accumulation. Key compounds isolated include:

  • 6-Deoxypladienolide B: Lacks C6 hydroxyl group (pldB substrate) [8]
  • 18,19-Desepoxypladienolide B: Lacks epoxide (pldD substrate) [8]
  • Pladienolide E: Novel 18,19-desepoxy derivative missing C6 hydroxyl [8]
  • Tetrahydrofuranol derivative: Spontaneous cyclization product from epoxide hydrolysis [2]

Table 2: Pladienolide Analogues from Engineered S. platensis

CompoundStructural FeaturesYield (mg/L)IC₅₀ (Mammalian Cells)
Pladienolide BC6-OH, C7-OAc, C18–C19 epoxide31.95 µM
6-Deoxypladienolide BNo C6-OH, C18–C19 epoxide3.0120 µM
18,19-Desepoxypladienolide BC6-OH, C7-OAc, no epoxide6.48 mM
Pladienolide ENo C6-OH, no epoxide3.9>1 mM
Tetrahydrofuranol shuntCyclic ether from C21-OH/epoxide reaction2.1Inactive

Bioactivity profiling demonstrates that successive tailoring modifications enhance potency: The epoxide contributes ~1,600-fold increased activity (IC₅₀ from 8 mM to 5 µM), while C6 hydroxylation and C7 acetylation further refine target engagement [2] [8].

Engineered Strains for Analog Production and Yield Optimization

Strain Engineering for Analog Diversity:

  • Heterologous Expression: The pld cluster expressed in Streptomyces avermitilis produces 18,19-desepoxypladienolide B, confirming PldD as the dedicated epoxidase [2] [8].
  • Tailoring Enzyme Swaps: Expression of fddK (an O-methyltransferase from Streptomyces hygroscopicus) in S. platensis enables C21 methylation, yielding 21-methoxypladienolide B—a stabilized analog resistant to intramolecular cyclization [3]. In vitro assays confirm FddK regioselectively methylates pladienolide B using S-adenosyl methionine (SAM) with optimal activity at pH 7.5 and 40°C [3].

Fermentation Optimization:

  • Resin Capture: Adding 1% C18 resin to fermentation media adsorbs pladienolides, mitigating feedback inhibition and increasing titers 4.5-fold [8].
  • Media Optimization: SM18 media supports maximal production (31.9 mg/L pladienolide B) in engineered strain AS6242 [8].
  • CRISPR-Mediated Genome Editing: Introduction of humanized residues (e.g., V1078A/F1080I) into the C. elegans SFTB-1 ortholog sensitizes it to pladienolide B, enabling in vivo efficacy screening [6].

Table 3: Bioengineering Strategies for Pladienolide Optimization

Properties

CAS Number

445493-23-2

Product Name

pladienolide B

IUPAC Name

[(2S,3S,4E,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate

Molecular Formula

C30H48O8

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C30H48O8/c1-8-24(33)21(5)29-25(37-29)16-18(2)10-9-11-19(3)28-20(4)12-13-26(36-22(6)31)30(7,35)15-14-23(32)17-27(34)38-28/h9-13,18,20-21,23-26,28-29,32-33,35H,8,14-17H2,1-7H3/b10-9+,13-12+,19-11+/t18-,20+,21-,23-,24+,25-,26+,28-,29-,30-/m1/s1

InChI Key

SDOUORKJIJYJNW-QHOUZYGJSA-N

SMILES

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O

Synonyms

pladienolide B

Canonical SMILES

CCC(C(C)C1C(O1)CC(C)C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O

Isomeric SMILES

CC[C@@H]([C@@H](C)[C@@H]1[C@H](O1)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](/C=C/[C@@H]([C@](CC[C@H](CC(=O)O2)O)(C)O)OC(=O)C)C)O

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